4-Fluoro-5-iodoindole-3-carbaldehyde
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Overview
Description
4-Fluoro-5-iodoindole-3-carbaldehyde is a halogenated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both fluorine and iodine atoms in the compound makes it particularly interesting for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-iodoindole-3-carbaldehyde typically involves the halogenation of indole derivatives. One common method is the Fischer indole synthesis, followed by selective halogenation at the desired positions. The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-iodoindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-Fluoro-5-iodoindole-3-carboxylic acid.
Reduction: Formation of 4-Fluoro-5-iodoindole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-5-iodoindole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-5-iodoindole-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and mood regulation .
Comparison with Similar Compounds
4-Fluoroindole: Lacks the iodine atom but shares similar chemical properties.
5-Iodoindole-3-carbaldehyde: Lacks the fluorine atom but has similar reactivity.
7-Fluoro-5-iodoindole-3-carboxaldehyde: A closely related compound with similar halogenation patterns
Uniqueness: 4-Fluoro-5-iodoindole-3-carbaldehyde is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H5FINO |
---|---|
Molecular Weight |
289.04 g/mol |
IUPAC Name |
4-fluoro-5-iodo-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5FINO/c10-9-6(11)1-2-7-8(9)5(4-13)3-12-7/h1-4,12H |
InChI Key |
ZBRYGZVCMZKTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)F)I |
Origin of Product |
United States |
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